alpha-Amino-2-(ethoxycarbonyl)-1-azetidinebutanoic Acid Ethyl Ester Hydrochloride
CAS No.: 1028192-80-4
Cat. No.: VC0122110
Molecular Formula: C₁₂H₂₃ClN₂O₄
Molecular Weight: 294.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1028192-80-4 |
|---|---|
| Molecular Formula | C₁₂H₂₃ClN₂O₄ |
| Molecular Weight | 294.78 |
| IUPAC Name | ethyl 1-(3-amino-4-ethoxy-4-oxobutyl)azetidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H22N2O4.ClH/c1-3-17-11(15)9(13)5-7-14-8-6-10(14)12(16)18-4-2;/h9-10H,3-8,13H2,1-2H3;1H |
| SMILES | CCOC(=O)C1CCN1CCC(C(=O)OCC)N.Cl |
Introduction
Alpha-Amino-2-(ethoxycarbonyl)-1-azetidinebutanoic acid ethyl ester hydrochloride is a complex organic compound with the CAS number 1028192-80-4. Its molecular formula is C12H23ClN2O4, and it has a molecular weight of 294.13 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Synthesis and Preparation
The synthesis of alpha-amino-2-(ethoxycarbonyl)-1-azetidinebutanoic acid ethyl ester hydrochloride typically involves several steps, including the formation of the azetidine ring and the introduction of the ethoxycarbonyl and amino groups. The exact synthesis route may vary depending on the starting materials and desired yield. Generally, such compounds are prepared through a combination of condensation reactions and protection-deprotection strategies to ensure the correct functional group placement.
Applications and Research Findings
While specific applications of alpha-amino-2-(ethoxycarbonyl)-1-azetidinebutanoic acid ethyl ester hydrochloride are not widely documented, compounds with similar structures are often used as intermediates in the synthesis of pharmaceuticals or biologically active molecules. The presence of an azetidine ring and functional groups like amino and ethoxycarbonyl makes it a potential candidate for further modification into drugs or drug-like molecules.
Suppliers and Availability
This compound is available from several chemical suppliers, including Shanghai Danfan Network Science & Technology Co., Ltd., Clearsynth, and Gentaur Worldwide . These suppliers offer the compound in various quantities, often with high purity, suitable for research and development purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume